Acetamide,2-[[3-(furan-2-ylmethyl)-3,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)-
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Overview
Description
Acetamide,2-[[3-(furan-2-ylmethyl)-3,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)- is a complex organic compound that features a unique combination of furan, thieno[2,3-D]pyrimidin, and dibenzofuran moieties
Preparation Methods
The synthesis of Acetamide,2-[[3-(furan-2-ylmethyl)-3,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)- typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the furan-2-ylmethyl intermediate: This step involves the reaction of furan with a suitable alkylating agent to introduce the furan-2-ylmethyl group.
Construction of the thieno[2,3-D]pyrimidin core: This step involves the cyclization of appropriate precursors to form the thieno[2,3-D]pyrimidin ring system.
Attachment of the dibenzofuranyl moiety:
Final assembly: The final step involves the coupling of the intermediate products to form the target compound under specific reaction conditions, such as the use of a base or catalyst.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield and reduce costs.
Chemical Reactions Analysis
Acetamide,2-[[3-(furan-2-ylmethyl)-3,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)- can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The thieno[2,3-D]pyrimidin ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and dibenzofuranyl moieties.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Acetamide,2-[[3-(furan-2-ylmethyl)-3,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It could be explored for its therapeutic potential in treating various diseases.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Acetamide,2-[[3-(furan-2-ylmethyl)-3,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)- involves its interaction with specific molecular targets and pathways. The furan and thieno[2,3-D]pyrimidin moieties may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to Acetamide,2-[[3-(furan-2-ylmethyl)-3,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)- include:
Furan derivatives: Compounds containing the furan ring, such as furfural and 5-hydroxymethylfurfural.
Thieno[2,3-D]pyrimidin derivatives: Compounds with the thieno[2,3-D]pyrimidin core, which may have similar biological activities.
Dibenzofuran derivatives: Compounds containing the dibenzofuran moiety, which may have unique chemical and physical properties.
The uniqueness of Acetamide,2-[[3-(furan-2-ylmethyl)-3,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)- lies in its combination of these three distinct moieties, which may confer unique properties and applications.
Properties
Molecular Formula |
C28H23N3O5S2 |
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Molecular Weight |
545.6 g/mol |
IUPAC Name |
2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methoxydibenzofuran-3-yl)acetamide |
InChI |
InChI=1S/C28H23N3O5S2/c1-15-16(2)38-26-25(15)27(33)31(13-17-7-6-10-35-17)28(30-26)37-14-24(32)29-20-12-22-19(11-23(20)34-3)18-8-4-5-9-21(18)36-22/h4-12H,13-14H2,1-3H3,(H,29,32) |
InChI Key |
CHKGHDXMHQIICZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=C(C=C4C5=CC=CC=C5OC4=C3)OC)CC6=CC=CO6)C |
Origin of Product |
United States |
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